molecular formula C29H36N4O B2815127 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946315-40-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2815127
M. Wt: 456.634
InChI Key: NLUJOQFAKJSWON-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity, selectivity, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

Improvement in Synthesis Techniques : Gong Fenga (2007) detailed improvements in the synthesis of related compounds, highlighting modifications in reduction, acetylation, and ethylation methods for increased yield and purity. This research provides insights into the synthetic pathways that could be applied to similar compounds for enhanced production efficiency Gong Fenga (2007).

Biological Activity Exploration : A study by P. Nayak et al. (2014) synthesized and evaluated the biological activities of a similar compound, demonstrating its antioxidant, analgesic, and anti-inflammatory properties. This suggests that the compound could also be evaluated for similar biological activities, contributing to pharmaceutical research P. Nayak, B. Narayana, B. Sarojini, J. Fernandes, A. Akshatha (2014).

Utility as Protecting Groups and Precursors : Research by S. Hanessian and E. Moralioglu (1972) on dimethylamino derivatives outlines their use as temporary protecting groups for vicinal diols, and for selective acylation, which could be relevant for the compound's applications in synthetic organic chemistry S. Hanessian, E. Moralioglu (1972).

Potential Biological Activities

Insecticidal Activity : The work by J. Samaritoni et al. (1999) on modifications of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide showcases the compound's potential for insecticidal activity, which could prompt investigations into related compounds' utility in pest control J. Samaritoni, J. Babcock, M. Schlenz, G. W. Johnson (1999).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-23-8-7-9-24(20-23)21-29(34)30-22-28(25-12-14-26(15-13-25)31(2)3)33-18-16-32(17-19-33)27-10-5-4-6-11-27/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJOQFAKJSWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide

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